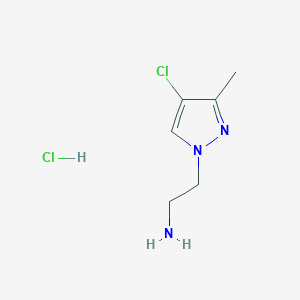

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

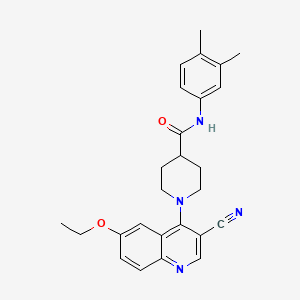

“2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3 . It’s a derivative of pyrazole, which is a class of compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the sources I found. Pyrazoles, in general, can react with various reagents and undergo a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources I found. Pyrazole itself is a weak base, with a pKb of 11.5 .科学的研究の応用

1. Pharmacological Activities

Research has revealed a range of pharmacological activities associated with compounds structurally similar to 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride. For instance, derivatives like N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines exhibit significant platelet antiaggregating activity, as well as moderate hypotensive, antiarrhythmic, and other effects in rats and mice (Bruno et al., 1991).

2. DNA Interaction and Anticancer Potential

Cu(II) complexes of tridentate ligands, including compounds structurally related to this compound, have been synthesized and characterized. These complexes demonstrate good DNA binding propensity and show potential as anticancer agents with low toxicity for different cancer cell lines (Kumar et al., 2012).

3. Metal Complexation and Coordination Chemistry

The synthesis of low symmetry pyrazole-based tripodal tetraamine ligands, including compounds similar to this compound, has been explored. These ligands, when complexed with metals like Co and Zn, have been studied for their coordination chemistry and ligand decomposition reactions (Cubanski et al., 2013).

4. Catalysts in Polymer Synthesis

Cu(II) complexes containing N,N-bidentate N-substituted phenylethanamine derivatives, structurally related to this compound, have been used as pre-catalysts for the synthesis of heterotactic-enriched polylactide. These complexes demonstrate high activities and control in the ring-opening polymerization of rac-lactide (Cho et al., 2019).

作用機序

Target of Action

The primary targets of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride are currently unknown. The compound is a part of the pyrazole family, which is known for its diverse pharmacological effects . .

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Pyrazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Action Environment

The reactivity and stability of pyrazole derivatives can be influenced by factors such as ph, temperature, and the presence of other chemical entities .

生化学分析

Biochemical Properties

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help mitigate oxidative damage in cells by neutralizing reactive oxygen species. Additionally, this compound has been shown to bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, it influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . In neuronal cells, this compound has shown neuroprotective effects by reducing oxidative stress and enhancing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound inhibits the activity of certain kinases involved in cell proliferation, leading to cell cycle arrest . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade when exposed to light or extreme temperatures . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and enhancing neuroprotection . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic processes can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The distribution of the compound within tissues can vary, with higher concentrations observed in target organs such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound contains targeting signals that direct it to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Post-translational modifications, such as phosphorylation and acetylation, can also influence its localization and activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name |

2-(4-chloro-3-methylpyrazol-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-5-6(7)4-10(9-5)3-2-8;/h4H,2-3,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIUDVHHMYANAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)

![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)

![N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B2417815.png)

![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2417824.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2417825.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)